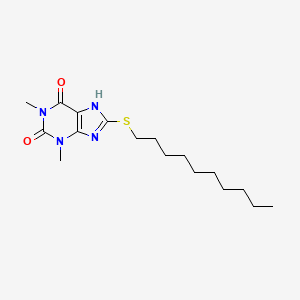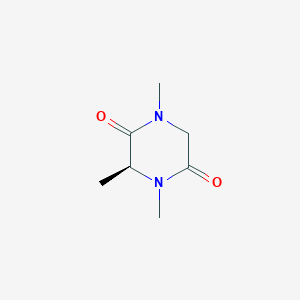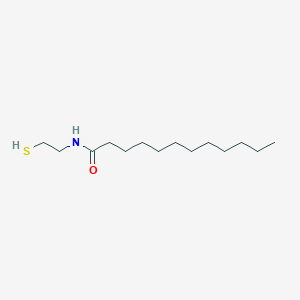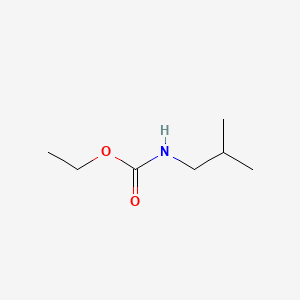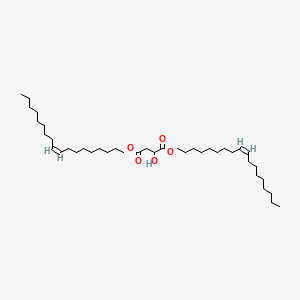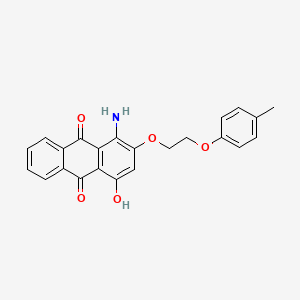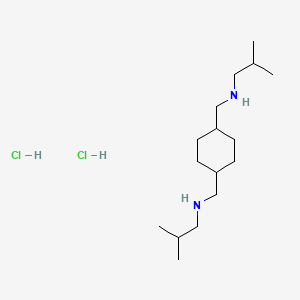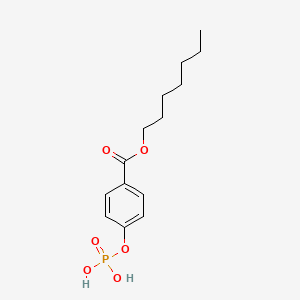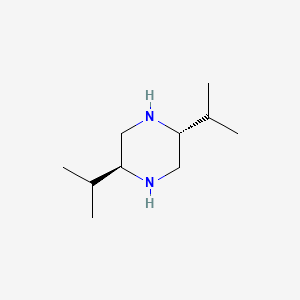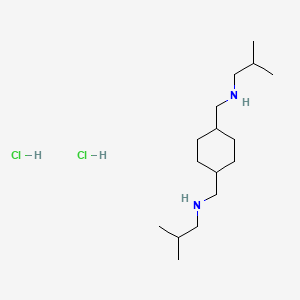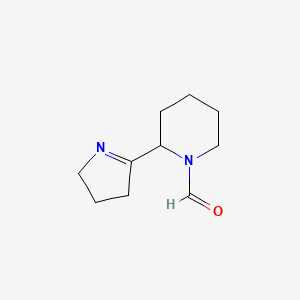
Benzene, 1,1'-(2,2-dichloroethylidene)bis(4-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is an organic compound with the molecular formula C14H12Cl2Br2. This compound is characterized by the presence of two benzene rings connected by a 2,2-dichloroethylidene bridge, with each benzene ring substituted by a bromine atom at the para position. It is a derivative of benzene and is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) typically involves the reaction of 4-bromobenzene with 2,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the 2,2-dichloroethylidene bridge between the benzene rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the compound.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichloroethylidene bridge to an ethylidene bridge.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethylidene-bridged derivatives.
Substitution: Various substituted benzene derivatives, depending on the reagents used.
科学的研究の応用
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
作用機序
The mechanism of action of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The dichloroethylidene bridge and bromine substituents play a crucial role in determining the compound’s reactivity and specificity towards different molecular targets.
類似化合物との比較
Similar Compounds
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-)
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-methyl-)
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-chloro-)
Uniqueness
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine substituents enhance the compound’s reactivity in electrophilic aromatic substitution reactions and influence its interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
5216-53-5 |
|---|---|
分子式 |
C14H10Br2Cl2 |
分子量 |
408.9 g/mol |
IUPAC名 |
1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethyl]benzene |
InChI |
InChI=1S/C14H10Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H |
InChIキー |
MSDAPZFVDNVKJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)C(Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


